Aureobasidin E - 144302-34-1

Aureobasidin E

Catalog Number: EVT-14418692
CAS Number: 144302-34-1
Molecular Formula: C60H92N8O12
Molecular Weight: 1117.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aureobasidin E is a natural product found in Aureobasidium pullulans with data available.
Overview

Aureobasidin E is a cyclic depsipeptide compound known for its antifungal properties, primarily derived from the fungus Aureobasidium pullulans. It is part of a larger family of compounds known as aureobasidins, which exhibit significant biological activity against various fungal pathogens. Aureobasidin E, like its analogs, has garnered interest for its potential applications in agriculture and medicine due to its unique structural characteristics and mechanisms of action.

Source

Aureobasidin E is isolated from the culture medium of the fungus Aureobasidium pullulans, a filamentous fungus commonly found in soil and on decaying plant material. This organism is known for producing several bioactive metabolites, including various aureobasidin compounds that have been studied for their antimicrobial properties. The production of aureobasidin E can be optimized through fermentation techniques, which enhance yield and potency against target organisms.

Classification

Chemically, aureobasidin E belongs to the class of cyclic depsipeptides. These compounds are characterized by their cyclic structure formed by alternating amino acid and hydroxy acid residues. Aureobasidin E is structurally related to other aureobasidins, such as aureobasidin A and B, which differ in their specific amino acid compositions and side chains.

Synthesis Analysis

Methods

The synthesis of aureobasidin E can be achieved through various methods, including solid-phase peptide synthesis and solution-phase techniques. Recent studies have highlighted the use of combinatorial approaches that integrate both solid-phase and solution-phase methods to enhance efficiency and yield.

Technical Details

The total synthesis typically involves several key steps:

  1. Building the Peptide Backbone: This is done using automated peptide synthesizers that facilitate the sequential addition of protected amino acids.
  2. Cyclization: The linear peptide is cyclized using coupling reagents such as HATU (O-(7-Aza-1-hydroxybenzotriazole) N,N,N',N'-tetramethyluronium hexafluorophosphate) to form the cyclic structure.
  3. Purification: The crude product is purified using high-performance liquid chromatography to isolate the desired cyclic depsipeptide with high purity.
Molecular Structure Analysis

Structure

The molecular structure of aureobasidin E consists of a cyclic framework formed by multiple amino acids linked through ester bonds with hydroxy acids. The specific sequence and configuration of these residues contribute to its biological activity.

Data

The molecular formula for aureobasidin E is typically represented as C₁₈H₃₃N₅O₇S, with a molar mass of approximately 427.55 g/mol. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions

Aureobasidin E undergoes various chemical reactions that can modify its structure or enhance its activity:

  • Hydrolysis: Under acidic or basic conditions, aureobasidin E can be hydrolyzed to yield its constituent amino acids and hydroxy acids.
  • Alkylation: Modifications through alkylation can enhance hydrophobic interactions with fungal cell membranes, potentially increasing antifungal efficacy.

Technical Details

These reactions are often monitored using chromatographic techniques to assess product formation and identify optimal reaction conditions .

Mechanism of Action

Process

The primary mechanism through which aureobasidin E exerts its antifungal effects involves disrupting fungal cell membrane integrity. By targeting specific components within the fungal cell wall or membrane, it interferes with cellular processes essential for survival.

Data

Studies have shown that aureobasidin E can inhibit the growth of various fungi by affecting membrane permeability and inducing cell lysis. Quantitative assays reveal that minimal inhibitory concentrations against common pathogens like Candida species are relatively low, indicating potent antifungal activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aureobasidin E typically appears as a white to pale yellow solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

Relevant analyses often include spectroscopic methods to determine purity, structural integrity, and concentration .

Applications

Aureobasidin E has several scientific uses:

  • Agriculture: It is explored as a biopesticide due to its antifungal properties against agricultural pathogens.
  • Pharmaceuticals: Research into its potential as an antifungal agent continues, particularly for treating resistant fungal infections in clinical settings.
  • Biotechnology: Used in yeast transformation systems as a selectable marker for genetic studies due to its ability to confer resistance .
Biosynthesis and Molecular Origins of Aureobasidin E

Genomic and Proteomic Insights into Aureobasidium spp. Secondary Metabolite Production

Aureobasidium pullulans, a black yeast in the phylum Ascomycetes, is the exclusive producer of aureobasidins, including Aureobasidin E. Strain-specific genomic analysis reveals that these cyclic depsipeptides are synthesized by non-ribosomal peptide synthetase (NRPS) complexes encoded within a specialized biosynthetic gene cluster (BGC). The core gene aba1 (34 kb) encodes a megasynthase with an intronless open reading frame, characteristic of fungal NRPS systems. This genetic architecture facilitates high-fidelity translation of a single, large polypeptide (ABA1) responsible for aureobasidin assembly [1] [3].

Comparative genomics across A. pullulans varieties indicates significant strain-dependent variation in secondary metabolite potential. The BP-1938/R106 strain harbors the complete aba BGC, while non-producer strains lack critical segments. Proteomic studies confirm that ABA1 is a membrane-associated protein complex detectable via SDS-PAGE at ~2 MDa, consistent with its multi-modular organization. Transcriptional regulation of aba1 is tightly controlled by nitrogen availability and pH, with maximal expression occurring in chemically defined media under nutrient-limited conditions [1] [3] [4].

Table 1: Genomic Features of Aureobasidin Biosynthesis in A. pullulans

Genomic ElementCharacteristicsFunctional Significance
aba1 gene34 kb intronless ORFEncodes NRPS megasynthase
Transcript size~45 kb mRNALargest fungal NRPS transcript
Regulatory elementsNitrogen/pH-responsive promotersControls precursor flux
Strain specificityPresent in BP-1938/R106Absent in non-producer strains

Enzymatic Pathways in Cyclic Depsipeptide Assembly

ABA1 orchestrates Aureobasidin E biosynthesis through a type A NRPS mechanism featuring nine linearly arranged modules, each incorporating one amino acid or hydroxy acid moiety. The assembly follows a canonical colinearity rule: Module 1 activates (R)-2-hydroxy-4-methylpentanoic acid, while modules 2–9 incorporate L-amino acids in sequence. Each module minimally contains condensation (C), adenylation (A), and thiolation (T) domains, with specialized domains enabling structural diversification [1] [3] [6]:

  • Methylation domains: Embedded in modules 2, 7, and 9, catalyze N-methylation of valine derivatives using S-adenosyl methionine as methyl donor
  • Epimerization domain: Absent, suggesting D-amino acids arise via external racemases
  • Termination domain: Dual-function thioesterase (Te) catalyzes cyclization and release via nucleophilic attack

The catalytic mechanism proceeds through a 9-step elongation cycle:

  • Adenylation: Specific A-domains recruit activated amino acids with ATP hydrolysis
  • Thiolation: T-domains shuttle intermediates as thioesters
  • Condensation: C-domains form peptide bonds between adjacent modules
  • Modification: M-domains methylate backbone amines
  • Cyclization: Te-domain releases the cyclic depsipeptide via intramolecular esterification

Notably, the hydroxylation of L-valine at position 9 occurs post-assembly through an unidentified cytochrome P450 oxidase, representing a key divergence point between Aureobasidin E and non-hydroxylated congeners [1] [3] [9].

Precursor-Directed Biosynthesis and Metabolic Engineering Strategies

Precursor-directed biosynthesis enables rational structural diversification of aureobasidins. Feeding studies demonstrate that A. pullulans R106 incorporates exogenous amino acid analogs at specific positions within the nascent depsipeptide:

  • Position 3 (Phe): Replaceable with o-fluoro-L-phenylalanine
  • Position 4 (N-MePhe): Accepts 4-hydroxy-L-proline derivatives
  • Position 5 (Pro): Tolerates L-norleucine
  • Position 8 (Leu): Incorporates L-norvaline

Table 2: Amino Acid Replacement Strategies for Aureobasidin Analog Generation

Native Residue (Position)Analog SubstitutesBiosynthetic YieldStructural Consequence
L-Phe (3)o-F-Phe30–45%Enhanced hydrophobicity
N-Me-L-Phe (4)4-OH-L-Pro15–25%Altered ring topology
L-Pro (5)L-Norleucine40–60%Linear side chain
L-Leu (8)L-Norvaline50–70%Shortened aliphatic chain

Metabolic engineering approaches focus on reprogramming NRPS domains:

  • Domain swapping: Exchanging A-domains between modules redirects substrate specificity
  • Module deletion: Eliminating modules 5–8 produces truncated analogs
  • Heterologous expression: Expressing aba1 in S. cerevisiae enables fermentation optimization

However, positions 2, 7, and 9 (N-methylvaline derivatives) resist substitution due to steric constraints in the corresponding A-domain binding pockets. Overcoming this limitation requires combinatorial mutagenesis of A-domain specificity-conferring codes (e.g., residue W239 in module 2). Recent advances utilize CRISPR-Cas9-mediated BGC editing to insert hybrid modules, generating Aureobasidin E derivatives with expanded antifungal spectra [1] [4] [9].

Table 3: Engineered Modifications of Aureobasidin NRPS

Engineering StrategyTarget SiteStructural OutcomeFunctional Impact
A-domain substitutionModule 3Phe → TrpIncreased steric bulk
M-domain deletionModule 7Non-methylated valineReduced hydrophobicity
TE domain fusionC-terminusMacrocyclization alteredVaried ring size
Hybrid module insertionModules 4–5Chimeric sequenceNovel bioactivity

List of Compounds:

  • Aureobasidin A
  • Aureobasidin E
  • o-Fluoro-L-phenylalanine-modified aureobasidin
  • 4-Hydroxy-L-proline-modified aureobasidin
  • L-Norleucine-modified aureobasidin
  • L-Norvaline-modified aureobasidin
  • Truncated aureobasidin analog
  • Non-methylated valine aureobasidin
  • Macrocycle-varied aureobasidin
  • Chimeric aureobasidin analog

Properties

CAS Number

144302-34-1

Product Name

Aureobasidin E

IUPAC Name

(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

Molecular Formula

C60H92N8O12

Molecular Weight

1117.4 g/mol

InChI

InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1

InChI Key

CCOLHNQBJDUNIC-IJYBSRRDSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.